molecular formula OPd B073686 Palladium(II) oxide CAS No. 1314-08-5

Palladium(II) oxide

Cat. No.: B073686
CAS No.: 1314-08-5
M. Wt: 122.42 g/mol
InChI Key: JQPTYAILLJKUCY-UHFFFAOYSA-N
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Description

Palladium(II) oxide (PdO) is an inorganic compound of significant importance in catalytic and materials science research. It primarily serves as a versatile catalyst or a catalyst precursor in numerous organic transformations. A key application is in hydrogenation and dehydrogenation reactions, where PdO facilitates the addition or removal of hydrogen from organic molecules. It is also a valuable precursor for the synthesis of other palladium compounds and complexes, as well as for the production of metallic palladium nanoparticles upon reduction. Furthermore, this compound is extensively employed in materials science for developing gas sensors, particularly for detecting reducing gases, and in the fabrication of conductive and resistive thick-film pastes for electronic components. Its mechanism of action often involves redox cycles between the Pd(II) and Pd(0) states, enabling efficient electron transfer processes crucial for catalysis. This reagent is essential for researchers advancing the fields of synthetic methodology, sustainable chemistry, and advanced functional materials.

Properties

CAS No.

1314-08-5

Molecular Formula

OPd

Molecular Weight

122.42 g/mol

IUPAC Name

oxygen(2-);palladium(2+)

InChI

InChI=1S/O.Pd/q-2;+2

InChI Key

JQPTYAILLJKUCY-UHFFFAOYSA-N

SMILES

O=[Pd]

Canonical SMILES

[O-2].[Pd+2]

Other CAS No.

1314-08-5

Pictograms

Oxidizer; Irritant

Related CAS

11113-77-2 (cpd with unspecified MF)

Origin of Product

United States

Preparation Methods

Thermal Oxidation in Oxygen Atmosphere

Metallic palladium sponge reacts with oxygen at elevated temperatures to form PdO. The reaction proceeds as:
2Pd+O22PdO2 \, \text{Pd} + \text{O}_2 \rightarrow 2 \, \text{PdO}
Key parameters include:

  • Temperature : Optimal formation occurs at 350°C, with decomposition back to Pd metal and O₂ above 900°C.

  • Oxygen partial pressure : Atmospheric pressure suffices, but higher pressures accelerate kinetics.

  • Product morphology : Produces a black, poorly crystalline powder with a tetragonal structure (P42/mmcP4_2/mmc, a=3.044A˚a = 3.044 \, \text{Å}, c=5.328A˚c = 5.328 \, \text{Å}).

Limitations and Scalability

While industrially viable, this method yields materials with variable surface areas, limiting catalytic efficiency. Post-synthetic milling or annealing is often required to enhance crystallinity.

Thermal Decomposition of Palladium Nitrate

A two-stage synthesis route involving palladium nitrate (Pd(NO3)2\text{Pd(NO}_3)_2) decomposition has emerged as a scalable alternative.

Synthesis of Palladium Nitrate Precursor

Palladium metal reacts with concentrated nitric acid:
Pd+4HNO3Pd(NO3)2+2NO2+2H2O\text{Pd} + 4 \, \text{HNO}_3 \rightarrow \text{Pd(NO}_3)_2 + 2 \, \text{NO}_2 \uparrow + 2 \, \text{H}_2\text{O}
Critical steps include:

  • Acid purification : Distillation removes chloride impurities, ensuring precursor purity.

  • Evaporation : The solution is evaporated at 40–45°C to obtain Pd(NO3)2\text{Pd(NO}_3)_2 nanocrystals.

Calcination in Dry Oxygen

The nitrate precursor is calcined under dry oxygen:
2Pd(NO3)22PdO+4NO2+O22 \, \text{Pd(NO}_3)_2 \rightarrow 2 \, \text{PdO} + 4 \, \text{NO}_2 \uparrow + \text{O}_2 \uparrow

  • Temperature effects :

    • 400°C : Yields PdO1.149\text{PdO}_{1.149} (non-stoichiometric, palladium-deficient).

    • 600°C : Increases oxygen excess (PdO1.223\text{PdO}_{1.223}) due to interstitial oxygen or palladium vacancies.

Table 1: Stoichiometry of PdO Derived from Pd(NO3)2\text{Pd(NO}_3)_2 Calcination

Calcination Temperature (°C)Empirical FormulaPd:O Ratio
400PdO1.149\text{PdO}_{1.149}1:1.149
600PdO1.223\text{PdO}_{1.223}1:1.223

Chemical Precipitation Routes

Hydrated PdO (PdOnH2O\text{PdO} \cdot n\text{H}_2\text{O}) can be synthesized via aqueous precipitation, offering control over particle size and morphology.

Base-Induced Hydrolysis

Alkali addition to palladium nitrate solutions precipitates hydrated oxide:
Pd(NO3)2+2NaOHPdOnH2O+2NaNO3\text{Pd(NO}_3)_2 + 2 \, \text{NaOH} \rightarrow \text{PdO} \cdot n\text{H}_2\text{O} + 2 \, \text{NaNO}_3

  • pH dependence : Precipitation occurs optimally at pH 4.0–4.5 to minimize colloidal instability.

  • Drying protocols : Thermal treatment at 100–200°C removes hydration water, yielding anhydrous PdO.

Catalytic Precursor Synthesis

Mixed salt calcination (e.g., PdCl2+KNO3\text{PdCl}_2 + \text{KNO}_3) provides high-surface-area PdO for catalytic applications:
2PdCl2+4KNO32PdO+4KCl+4NO2+O22 \, \text{PdCl}_2 + 4 \, \text{KNO}_3 \rightarrow 2 \, \text{PdO} + 4 \, \text{KCl} + 4 \, \text{NO}_2 \uparrow + \text{O}_2 \uparrow

  • Reactor design : Tubular furnaces with controlled gas flow prevent byproduct contamination.

Advanced Functionalization Techniques

Recent advances focus on PdO nanocomposites for enhanced sensor and catalytic performance.

Sol-Gel Synthesis of PdO-NiFe₂O₄ Nanohybrids

Nonaqueous sol-gel methods enable Pd/PdO-functionalized nanoparticles:

  • Precursor mix : Palladium acetylacetonate and iron/nickel nitrates in oleylamine.

  • Thermal treatment : Annealing at 500°C under argon forms PdO-NiFe2O4\text{PdO-NiFe}_2\text{O}_4 hybrids with 10–20 nm crystallites.

Table 2: PdO-NiFe₂O₄ Sensing Performance

FunctionalizationOperating Temperature (°C)n-Butanol Response (Ra/Rg)
PdO (5 wt%)24048.2
Pd (3 wt%)24035.6

Comparative Analysis of Synthesis Methods

Table 3: Method-Specific Advantages and Limitations

MethodTemperature Range (°C)Yield (%)CrystallinityScalability
Direct Oxidation350–90085–95ModerateHigh
Nitrate Decomposition400–60090–98HighModerate
Chemical Precipitation25–20070–85LowLow
Sol-Gel Functionalization300–50080–90HighLow

Chemical Reactions Analysis

Thermal Decomposition and Stability

PdO decomposes reversibly at high temperatures:
2PdO(s)2Pd(s)+O2(g)( 900 C)2\text{PdO}(s)\rightarrow 2\text{Pd}(s)+\text{O}_2(g)\quad (\text{ 900 C})
This dissociation is accompanied by structural breakdown of its tetragonal lattice (a=3.044text,c=5.328texta=3.044\\text{ },c=5.328\\text{ }) . Calcination studies reveal that increasing temperatures (400–600°C) enhance oxygen excess in PdO1+δ_{1+\delta}, leading to non-stoichiometric compositions (Table 1) .

Table 1: Oxygen Excess in PdO at Different Calcination Temperatures

Temperature (°C)Molar Ratio (Pd:O)Deviation (δ)
4001:1.1490.149 ± 0.004
6001:1.2230.223 ± 0.005

Reactivity with Acids and Bases

PdO exhibits limited reactivity with most acids but dissolves in concentrated sulfuric acid and hydrobromic acid:
PdO+H2SO4PdSO4+H2O\text{PdO}+\text{H}_2\text{SO}_4\rightarrow \text{PdSO}_4+\text{H}_2\text{O}
Hydrated PdO (PdOnH2O\text{PdO}\cdot n\text{H}_2\text{O}) dissolves readily in acids, while anhydrous forms require oxidative conditions (e.g., aqua regia) . Alkali treatment precipitates hydrated PdO from Pd(NO3_3)2_2 solutions:
Pd NO3 2+2OHPdOnH2O+2NO3\text{Pd NO}_3\text{ }_2+2\text{OH}^-\rightarrow \text{PdO}\cdot n\text{H}_2\text{O}+2\text{NO}_3^-

Redox Reactions

PdO serves as a strong oxidant in hydrogenation and carbon monoxide oxidation:
PdO+H2Pd+H2O(room temperature exothermic)\text{PdO}+\text{H}_2\rightarrow \text{Pd}+\text{H}_2\text{O}\quad (\text{room temperature exothermic})
PdO+COPd+CO2\text{PdO}+\text{CO}\rightarrow \text{Pd}+\text{CO}_2
In peroxymonosulfate (PMS) activation, Pd(II) generates sulfate radicals (SO4\text{SO}_4^{--}) for pollutant degradation :
Pd2++HSO5Pd3++SO4+OH\text{Pd}^{2+}+\text{HSO}_5^-\rightarrow \text{Pd}^{3+}+\text{SO}_4^{--}+\text{OH}^-

Hydrogenation Catalysis

  • Facilitates selective hydrogenation of alkenes and alkynes .

  • Operates via a σ\sigma -vinylpalladium intermediate in carbocyclization reactions .

Oxidative Coupling

  • Enables aerobic cyclization of olefins (e.g., Stahl’s aza-Wacker reaction) :
    PdO+O2Pd0reoxidationPd2+\text{PdO}+\text{O}_2\rightarrow \text{Pd}^{0}\xrightarrow{\text{reoxidation}}\text{Pd}^{2+}

Table 2: Comparison of PdO Catalytic Systems

Reaction TypeCo-catalystYield (%)Conditions
Carbocyclization FePc, BQ, O2_299Toluene, 95°C
Alcohol Oxidation Pd(OAc)2_286EtOH, 75°C

Reactions with Nonmetals

PdO reacts with halogens and chalcogens at elevated temperatures:

  • Chlorination :
    PdO+2Cl2PdCl2+O2\text{PdO}+2\text{Cl}_2\rightarrow \text{PdCl}_2+\text{O}_2

  • Sulfidation :
    PdO+SPdS+O2\text{PdO}+\text{S}\rightarrow \text{PdS}+\text{O}_2

Structural and Spectroscopic Data

X-ray photoelectron spectroscopy (XPS) reveals distinct binding energies for PdO :

Table 3: XPS Binding Energies of Pd Compounds

CompoundPd 3d5/2_{5/2} (eV)
Pd metal335.19
PdO336.90
PdOx_x/Pd336.60

Non-Stoichiometric Behavior

Electron probe microanalysis (EPMA) confirms oxygen-rich PdO1+δ_{1+\delta}, attributed to palladium vacancies or interstitial oxygen . This deviation influences catalytic activity and electronic properties.

Synthetic Pathways

PdO is synthesized via:

  • Direct oxidation : 2Pd+O22PdO2\text{Pd}+\text{O}_2\rightarrow 2\text{PdO} (350°C) .

  • Calcination : Thermal decomposition of Pd(NO3_3)2_2 in oxygen .

This compound’s versatility in redox chemistry, catalysis, and materials science underscores its importance in both industrial and research settings. Its non-stoichiometric nature and structural adaptability make it a focal point for advanced oxidation studies and catalytic design.

Scientific Research Applications

Catalytic Applications

Palladium(II) oxide is widely recognized for its catalytic properties, particularly in oxidation reactions.

  • Oxidation Reactions: PdO serves as an efficient catalyst for the oxidation of hydrocarbons and other organic compounds. Its ability to facilitate these reactions makes it invaluable in chemical synthesis and industrial processes. For instance, it is employed in the oxidation of carbon monoxide (CO) and the reduction of nitrogen oxides (NOx), contributing to environmental protection efforts by reducing harmful emissions .
  • Hydrogenation Reactions: The hydrated form of PdO (PdO·xH₂O) is utilized in various hydrogenation reactions, which are crucial in organic chemistry for synthesizing alcohols, amines, and other functional groups .
  • Catalyst Support: PdO can also be used as a support material for other catalysts, enhancing their performance in reactions such as CO oxidation and hydrocarbon reforming .

Gas Sensing Applications

This compound's unique properties make it suitable for gas sensing technologies.

  • Hydrogen Sensors: PdO exhibits high sensitivity to hydrogen gas (H₂), making it an excellent candidate for gas sensor applications. Research indicates that PdO-based sensors can detect H₂ concentrations lower than 1 ppm, which is critical for safety in various industrial environments .
  • Carbon Monoxide Sensors: The incorporation of PdO into sensor designs enhances their ability to detect CO, with studies showing improved performance when PdO is used in conjunction with other materials like ZnO nanoparticles .

Material Science Applications

This compound is also explored for its potential in advanced materials.

  • Thin Films and Coatings: The fabrication of PdO thin films is an area of active research. These films are applied in electronic devices due to their stability and conductive properties when structured appropriately. Techniques such as thermal decomposition and photochemical synthesis are employed to create these films .
  • Solid Oxide Fuel Cells (SOFCs): PdO has been investigated as a component in SOFCs, where it can act as a catalyst at the cathode. Its stability and ionic conductivity under operational conditions make it a promising material for enhancing fuel cell efficiency .

Case Study 1: this compound in Catalytic Converters

Research has demonstrated that incorporating PdO into catalytic converters significantly improves the conversion rates of CO and NOx gases. A study showed that palladium oxide supported on ceria exhibited enhanced catalytic activity compared to traditional platinum-based catalysts .

Case Study 2: Development of PdO-Based Gas Sensors

A two-stage synthesis method was developed to produce nanocrystalline PdO powders specifically for gas sensor applications. The resulting sensors demonstrated superior sensitivity and selectivity towards hydrogen detection compared to conventional sensors .

Mechanism of Action

The mechanism of action of palladium(II) oxide primarily involves its catalytic properties. This compound facilitates various chemical reactions by providing an active surface for reactants to interact. In hydrogenation reactions, this compound adsorbs hydrogen gas, which then reacts with the substrate to form the desired product. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Palladium(II) Chloride (PdCl₂)

PdCl₂ is a key precursor for synthesizing palladium catalysts, such as Pd/C or Pd/BaSO₄, and is more reactive than PdO in cross-coupling reactions . Unlike PdO, PdCl₂ is water-soluble and widely used in homogeneous catalysis, such as the Wacker process for oxidizing alkenes . However, PdO is preferred in heterogeneous catalysis (e.g., methane combustion) due to its stability under oxidative conditions .

Property PdO PdCl₂
Oxidation State +2 +2
Solubility Insoluble in water/acid Soluble in water
Thermal Stability Stable up to 750–900°C Decomposes at ~500°C
Primary Use Gas sensing, catalysis Catalyst precursor
Conductivity p-type semiconductor Non-conductive

Sources:

Platinum(II) Oxide (PtO₂)

PtO₂ and PdO both serve as catalysts in oxidation reactions, but PtO₂ is less thermally stable, decomposing at lower temperatures (~450°C) . In thin-film applications, PtO₂ tends to redeposit as metallic platinum upon decomposition, whereas PdO evaporates or decomposes irreversibly, limiting its reuse . PdO is also more effective in gas sensors due to its humidity resistance and p-type conductivity, unlike PtO₂ .

Nickel(II) Oxide (NiO)

NiO shares the +2 oxidation state and cubic crystal structure with PdO but differs in applications. NiO is an n-type semiconductor used in batteries and supercapacitors, while PdO’s p-type behavior makes it ideal for oxidizing gas detection (e.g., ozone, NO₂) . NiO has a higher melting point (~1955°C) but lower catalytic activity in methane combustion compared to PdO .

Comparison with Other Metal Oxides in Gas Sensing

PdO outperforms n-type metal oxides (e.g., SnO₂, WO₃) in oxidizing gas detection due to its p-type conductivity, which enhances sensitivity to electron-withdrawing gases like NO₂ and O₃ . Additionally, PdO’s insolubility in water minimizes humidity interference, a common issue with n-type oxides .

Oxide Conductivity Optimal Gas Targets Humidity Interference Stability (Ambient)
PdO p-type O₃, NO₂ Low High
SnO₂ n-type H₂, CO High Moderate
WO₃ n-type NO₂, NH₃ Moderate Moderate

Sources:

Catalytic Performance in Methane Combustion

PdO exhibits superior activity in methane combustion compared to other palladium compounds (e.g., Pd nanoparticles) and metal oxides. Ti-doped γ-Al₂O₃ supports enhance PdO’s stability and redox properties by promoting oxygen exchange and metal-support interactions . In contrast, silver oxide (Ag₂O) shows faster reduction kinetics but lower thermal stability when alloyed with PdO .

Catalyst Support T₅₀ (°C)* Stability Key Mechanism
PdO Ti-doped Al₂O₃ 320 High (>100 cycles) Active oxygen exchange
Pd/Ag₂O Unsupported 280 Moderate Hydrogen spillover
NiO Al₂O₃ 450 Low Lattice oxygen mobility

T₅₀ = Temperature for 50% methane conversion. Sources:

Biological Activity

Palladium(II) oxide (PdO) is a compound that has garnered attention in various fields, particularly due to its biological activity, which includes antimicrobial properties and potential cytotoxic effects. This article explores the biological activity of PdO, supported by case studies, data tables, and research findings from diverse sources.

Overview of this compound

This compound is a transition metal oxide with the formula PdO. It is characterized by its ability to exist in various forms, including nanoparticles, which can influence its biological interactions. The synthesis methods and structural properties of PdO have been extensively studied, revealing its unique characteristics that contribute to its biological activities.

Antimicrobial Activity

Research has demonstrated that palladium complexes exhibit significant antimicrobial properties, particularly against certain bacterial strains. A study focusing on terpene-derived palladium complexes found that they were effective against Staphylococcus aureus and Candida albicans , while showing limited activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Palladium(II) Complexes

Bacterial StrainActivity LevelMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusHigh1 μg/mL
Candida albicansHighNot specified
Escherichia coliNone>32 μg/mL
Pseudomonas aeruginosaNone>32 μg/mL

These findings indicate that palladium complexes can disrupt bacterial membranes, leading to cell death. However, their effectiveness is notably diminished against Gram-negative bacteria due to their robust outer membranes.

Cytotoxicity and Genotoxicity

The cytotoxic effects of palladium oxide nanoparticles have been evaluated in various biological systems. A study assessed the toxicity of PdO nanoparticles on Allium sativum (garlic cloves), revealing significant cytotoxic and genotoxic effects. The experiments showed chromosomal aberrations such as stickiness and breakage in the presence of PdO nanoparticles .

Table 2: Toxicity Assessment of PdO Nanoparticles on Allium sativum

ParameterObservation
Chromosomal AberrationsStickiness, Breakage
Rooting PatternInhibited
DNA DegradationComplete degradation observed

The results suggest that PdO nanoparticles can interfere with cellular processes, leading to detrimental effects on plant cells.

Mechanisms of Biological Activity

The mechanisms underlying the biological activity of this compound are multifaceted. The antimicrobial action is believed to involve non-specific membrane disruption, which can lead to cytotoxicity in mammalian cells as well . Additionally, the generation of reactive oxygen species (ROS) by PdO may contribute to its genotoxic effects.

Case Studies

  • Antimicrobial Efficacy : A study investigated various palladium complexes against a panel of pathogens and found that while some exhibited potent activity against Gram-positive bacteria, none were effective against Gram-negative strains .
  • Plant Toxicity : Research on the impact of PdO nanoparticles on garlic cloves highlighted significant cytotoxic effects, with observable chromosomal damage and impaired growth patterns .
  • Nanoparticle Characterization : Studies have characterized PdO nanoparticles using techniques such as X-ray diffraction (XRD) and electron probe microanalysis (EPMA), confirming their structural integrity and composition. These analyses revealed non-stoichiometric ratios indicating an excess of oxygen atoms in synthesized samples .

Q & A

Q. What experimental methods are recommended to characterize the purity and crystallinity of PdO?

  • Methodological Answer : X-ray diffraction (XRD) is critical for identifying crystalline phases and impurities. Compare experimental XRD patterns (e.g., 2θ angles and peak intensities) with reference data (e.g., PDF 85-0624 for PdO). Discrepancies, such as unaccounted peaks, may indicate impurities like Pd(NO₃)₂ residues or incomplete decomposition . Elemental analysis (e.g., ICP-OES) and thermogravimetric analysis (TGA) can quantify Pd content and thermal stability, with deviations ≥2% from theoretical values warranting further investigation .

Q. How is PdO synthesized in laboratory settings, and what conditions optimize yield?

  • Methodological Answer : PdO is typically synthesized via thermal decomposition of palladium(II) nitrate: 2Pd(NO3)22PdO+4NO2+O22\, \text{Pd(NO}_3\text{)}_2 \rightarrow 2\, \text{PdO} + 4\, \text{NO}_2 + \text{O}_2

    Heating at 600–800°C under controlled airflow ensures complete decomposition. Monitor NO₂ emissions due to toxicity. Lower temperatures (<500°C) risk residual nitrate contamination, while higher temperatures (>900°C) may reduce PdO to metallic Pd .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental XRD data and theoretical models for PdO?

  • Methodological Answer : Discrepancies in XRD patterns (e.g., additional peaks or shifted angles) suggest impurities or structural defects. Use Rietveld refinement to quantify phase ratios and lattice parameters. For example, if Pd(NO₃)₂ (PDF 01-0398) peaks appear, repeat synthesis with extended calcination or higher purity precursors. Pair XRD with XPS to confirm oxidation states (Pd²⁺ vs. Pd⁰) .

Q. What factors influence PdO’s catalytic efficiency in cross-coupling reactions, and how can they be optimized?

  • Methodological Answer : Key factors include:
    • Surface area : Nanostructured PdO (e.g., nanoparticles) enhances active sites. Use sol-gel or precipitation methods with capping agents to control particle size .
    • Redox stability : Operando XRD or Raman spectroscopy can monitor PdO ↔ Pd transitions during catalysis. Stabilize PdO by doping with CeO₂ or Al₂O₃ to prevent reduction under reactive atmospheres .
    • Substrate activation : In Suzuki-Miyaura reactions, optimize ligand choice (e.g., phosphines) and solvent polarity (e.g., THF vs. DMF) to balance PdO solubility and activity .

Q. How can researchers validate PdO’s role in catalytic mechanisms versus metallic Pd in situ?

  • Methodological Answer : Use in situ spectroscopic techniques:
    • XAS (X-ray absorption spectroscopy) : Track Pd oxidation state changes during reaction cycles.
    • DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) : Identify surface intermediates (e.g., Pd–O bonds) to confirm PdO’s participation .
    • Post-reaction TEM/EDX : Analyze spent catalysts for residual PdO crystallites vs. Pd aggregates .

Q. What safety protocols are essential for handling PdO in high-temperature applications?

  • Methodological Answer : PdO is classified as an oxidizing solid (UN 1479, Class 5.1). Key protocols:
    • Ventilation : Use fume hoods during synthesis to mitigate NO₂ exposure .
    • Storage : Keep in airtight containers with desiccants to prevent moisture-induced decomposition.
    • Personal protective equipment (PPE) : Wear heat-resistant gloves and face shields when operating above 500°C .

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